Fgfr4-IN-5 -

Fgfr4-IN-5

Catalog Number: EVT-8312293
CAS Number:
Molecular Formula: C23H23Cl2N5O5
Molecular Weight: 520.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fgfr4-IN-5 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4), a member of the fibroblast growth factor receptor family, which plays a significant role in various biological processes, including embryonic development and tumorigenesis. FGFR4 is implicated in several cancers, making it a critical target for therapeutic intervention. The compound Fgfr4-IN-5 has been developed to inhibit the activity of FGFR4, thereby potentially mitigating its role in cancer progression.

Source and Classification

Fgfr4-IN-5 is classified as a small molecule inhibitor. It is designed to specifically target the tyrosine kinase domain of FGFR4, disrupting its signaling pathways that contribute to tumor growth and metastasis. The development of this compound stems from extensive research into the molecular mechanisms of FGFR4 in cancer biology, particularly in solid tumors such as pancreatic and gastric cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fgfr4-IN-5 involves several key steps that typically include:

  1. Designing the Molecular Framework: Initial computational modeling to predict the binding affinity of various chemical structures to FGFR4.
  2. Chemical Synthesis: Utilizing organic synthesis techniques, including:
    • Reactions such as nucleophilic substitutions and cyclizations to form the core structure.
    • Purification methods such as column chromatography to isolate the desired compound.
  3. Characterization: Employing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of Fgfr4-IN-5.

Specific details about the synthetic route may vary based on proprietary methodologies used by pharmaceutical developers .

Molecular Structure Analysis

Structure and Data

Fgfr4-IN-5 features a complex molecular structure tailored for high specificity towards FGFR4. The structure typically includes:

  • A central scaffold that mimics natural ligands of FGFRs.
  • Functional groups that enhance binding affinity and selectivity for FGFR4 over other fibroblast growth factor receptors.

The molecular weight of Fgfr4-IN-5 is estimated to be around 400-500 Da, with specific binding interactions characterized by X-ray crystallography or computational docking studies .

Chemical Reactions Analysis

Reactions and Technical Details

Fgfr4-IN-5 primarily acts through competitive inhibition of FGFR4's active site. The key reactions involved include:

  1. Binding Interaction: Fgfr4-IN-5 binds to the ATP-binding site of FGFR4, preventing ATP from activating the receptor.
  2. Signal Transduction Disruption: By inhibiting FGFR4, downstream signaling pathways such as Ras-Raf-MAPK and PI3K-AKT are significantly affected, leading to reduced cell proliferation and survival in cancer cells .

These reactions have been validated through various biochemical assays, demonstrating dose-dependent inhibition of FGFR4 activity.

Mechanism of Action

Process and Data

The mechanism of action for Fgfr4-IN-5 involves:

  1. Competitive Inhibition: The compound competes with ATP for binding to the tyrosine kinase domain of FGFR4.
  2. Dimerization Prevention: By occupying the binding site, Fgfr4-IN-5 prevents dimerization of FGFR4 with its co-receptor Klotho, which is essential for receptor activation.
  3. Downstream Signaling Inhibition: This blockade leads to decreased activation of several oncogenic pathways, ultimately resulting in reduced tumor cell growth and increased apoptosis .

Experimental data show that cells treated with Fgfr4-IN-5 exhibit reduced phosphorylation levels of downstream targets such as AKT and ERK.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fgfr4-IN-5 exhibits distinct physical and chemical properties:

Quantitative structure-activity relationship (QSAR) analyses have been employed to predict these properties based on structural modifications .

Applications

Scientific Uses

Fgfr4-IN-5 has significant potential applications in:

  1. Cancer Therapy: As a targeted therapy for cancers associated with aberrant FGFR signaling, such as pancreatic ductal adenocarcinoma (PDAC) and gastric cancer.
  2. Research Tool: Utilized in preclinical studies to elucidate the role of FGFR4 in tumor biology and resistance mechanisms against existing therapies.

Ongoing clinical trials are assessing its efficacy in combination with other therapeutic agents, aiming to improve treatment outcomes for patients with FGFR-driven malignancies .

Molecular Mechanisms of FGFR4 Inhibition

Structural Basis of Fibroblast Growth Factor Receptor 4 Selectivity in Covalent Binding

The distinctive cysteine residues within Fibroblast Growth Factor Receptor 4's kinase domain serve as the primary molecular handles for covalent inhibitor design. Unlike Fibroblast Growth Factor Receptor 1-3, Fibroblast Growth Factor Receptor 4 possesses two targetable cysteine residues: Cysteine 477 (located in the phosphate-binding loop) and Cysteine 552 (located in the hinge region). Cysteine 552 is a paralog-specific residue unique to Fibroblast Growth Factor Receptor 4, absent in other fibroblast growth factor receptor isoforms. This residue enables the development of highly selective covalent inhibitors through Michael addition reactions with appropriate electrophilic warheads (e.g., acrylamides, vinyl sulfonamides) [2] [6].

The cocrystal structure of a prototypical dual-warhead inhibitor (CXF-009) bound to Fibroblast Growth Factor Receptor 4 reveals simultaneous covalent bonding with both Cysteine 477 and Cysteine 552, inducing profound conformational constraints within the adenosine triphosphate-binding pocket. This dual engagement strategy achieves submicromolar affinity (half-maximal inhibitory concentration = 48 nanomolar) and exceptional selectivity (>50-fold preference for Fibroblast Growth Factor Receptor 4 over Fibroblast Growth Factor Receptor 1-3). The structural basis of this selectivity is further evidenced by mutagenesis studies: single mutants (Cysteine 477Alanine or Cysteine 552Alanine) retain partial sensitivity to dual-warhead inhibitors, whereas the double mutant (Cysteine 477Alanine/Cysteine 552Alanine) abolishes covalent binding entirely [6].

Table 1: Cysteine Residues in Fibroblast Growth Factor Receptor Isoforms Relevant to Covalent Inhibition

IsoformP-loop Cysteine PositionHinge Region Cysteine PositionStructural Implication
Fibroblast Growth Factor Receptor 1Cysteine 488AbsentSusceptible only to P-loop targeting
Fibroblast Growth Factor Receptor 2Cysteine 491AbsentSusceptible only to P-loop targeting
Fibroblast Growth Factor Receptor 3Cysteine 492AbsentSusceptible only to P-loop targeting
Fibroblast Growth Factor Receptor 4Cysteine 477Cysteine 552Enables dual-covalent engagement strategies

Beyond covalent bonding, non-covalent interactions contribute significantly to Fibroblast Growth Factor Receptor 4 selectivity. The hydrophobic core adjacent to the gatekeeper residue (Valine 550) in Fibroblast Growth Factor Receptor 4 accommodates bulky substituents not tolerated in Fibroblast Growth Factor Receptor 1-3. Molecular dynamics simulations demonstrate that inhibitors like Fgfr4 Inhibitor 5 exploit this cavity through van der Waals contacts with Valine 550, Leucine 619, and Valine 623, achieving enhanced complementarity [5] [10].

Kinase Domain Interactions: Comparative Analysis with Fibroblast Growth Factor Receptor 1-3 Isoforms

The kinase domains of fibroblast growth factor receptor isoforms share approximately 60-70% sequence identity, yet critical differences in conserved regions govern inhibitor specificity. A structural alignment of Fibroblast Growth Factor Receptor 4 with Fibroblast Growth Factor Receptor 1-3 reveals three pivotal divergence points: (1) the gatekeeper residue (Valine 550 in Fibroblast Growth Factor Receptor 4 versus Valine 561 in Fibroblast Growth Factor Receptor 1, Valine 564 in Fibroblast Growth Factor Receptor 2, and Valine 555 in Fibroblast Growth Factor Receptor 3); (2) the molecular brake region (Histidine 503-Glutamate 520 salt bridge in Fibroblast Growth Factor Receptor 4); and (3) the hinge loop architecture surrounding Cysteine 552 [5] [9].

Type I inhibitors (e.g., Fgfr4 Inhibitor 5, LY2874455) bind the adenosine triphosphate-pocket in the aspartate-phenylalanine-glycine-in conformation, forming hydrogen bonds with the hinge region backbone. In Fibroblast Growth Factor Receptor 4, the residue following the conserved glutamate (Glutamate 551) is cysteine 552, whereas Fibroblast Growth Factor Receptor 1-3 possess smaller residues (Alanine or Serine) at this position. This difference allows bulkier substituents on Fgfr4 Inhibitor 5 to form favorable contacts with cysteine 552 without steric hindrance. Root-mean-square deviation analyses of inhibitor-bound complexes demonstrate that Fgfr4 Inhibitor 5 induces a unique hinge loop conformation in Fibroblast Growth Factor Receptor 4 (root-mean-square deviation = 1.8Å) compared to Fibroblast Growth Factor Receptor 1 (root-mean-square deviation = 3.2Å), explaining its isoform preference [5] [10].

Table 2: Key Structural Differences in Fibroblast Growth Factor Receptor Kinase Domains Influencing Inhibitor Specificity

Structural ElementFibroblast Growth Factor Receptor 4Fibroblast Growth Factor Receptor 1-3Consequence for Fgfr4 Inhibitor 5
Gatekeeper ResidueValine 550Larger residues (e.g., Valine 561 in Fibroblast Growth Factor Receptor 1)Creates smaller hydrophobic pocket favoring compact inhibitors
"Molecular Brake" Salt BridgeHistidine 503 - Glutamate 520Variant residues (e.g., Fibroblast Growth Factor Receptor 1: Lysine 514 - Glutamate 531)Alters allosteric control of activation loop dynamics
Hinge Region Residue Following Catalytic GlutamateCysteine 552Small residues (Alanine/Serine)Permits covalent bonding and hydrophobic interactions
β3-αC Loop FlexibilityHigh (root-mean-square fluctuation > 2.0Å)Reduced (root-mean-square fluctuation < 1.5Å in Fibroblast Growth Factor Receptor 1)Accommodates conformational adjustments upon inhibitor binding

Resistance mutations further illuminate isoform-specific vulnerabilities. The Valine 550Leucine gatekeeper mutation in Fibroblast Growth Factor Receptor 4 causes steric clashes with ponatinib but not with Fgfr4 Inhibitor 5. Molecular dynamics simulations reveal that Fgfr4 Inhibitor 5 maintains binding affinity by avoiding direct contact with residue 550, instead forming stabilizing interactions with Leucine 619 and the phosphate-binding loop. This contrasts sharply with Fibroblast Growth Factor Receptor 1 inhibitors like infigratinib, which directly contact their respective gatekeeper residues [1] [5] [7].

Allosteric Modulation of Fibroblast Growth Factor Receptor 4 Activation Loops

The activation loop (Aspartate-Phenylalanine-Glycine-motif) and αD-αE loop serve as critical allosteric control points for Fibroblast Growth Factor Receptor 4 inhibition. Fibroblast Growth Factor Receptor 4 exhibits a unique autoinhibitory conformation observed in its unphosphorylated state, where the aspartate-phenylalanine-glycine-motif adopts a "aspartate-phenylalanine-glycine-out" orientation stabilized by interactions between Arginine 650 and Aspartate 612. This conformation obstructs the substrate-binding cleft and adenosine triphosphate coordination [7].

Fgfr4 Inhibitor 5 binding induces rigidity in the hinge region (residues 552-556) and αD helix, disrupting the dynamic correlation networks essential for activation. Molecular dynamics simulations (200 nanoseconds) demonstrate that in wild-type Fibroblast Growth Factor Receptor 4, the αD-αE loop and αG helix exhibit strong anticorrelation (cross-correlation coefficient = -0.85), functioning as a conformational switch between open (active) and closed (inactive) states. Upon Fgfr4 Inhibitor 5 binding, this anticorrelation dissipates (cross-correlation coefficient = -0.12), locking the kinase in an inactive conformation. This effect is quantified by reduced root-mean-square fluctuations in the αD helix (0.8Å versus 2.1Å in apo-Fibroblast Growth Factor Receptor 4) and activation loop (1.2Å versus 3.0Å in apo-Fibroblast Growth Factor Receptor 4) [5].

Table 3: Allosteric Communication Networks Modulated by Fgfr4 Inhibitor 5 in Fibroblast Growth Factor Receptor 4

Structural RegionDynamic Behavior in Apo-Fibroblast Growth Factor Receptor 4Effect of Fgfr4 Inhibitor 5 BindingFunctional Consequence
αD-αE LoopHigh flexibility (root-mean-square fluctuation: 2.5Å); anticorrelated with αG helixRigidification (root-mean-square fluctuation: 0.9Å); loss of anticorrelationDisrupts activation switch mechanism
Aspartate-Phenylalanine-Glycine-MotifSamples both aspartate-phenylalanine-glycine-in and aspartate-phenylalanine-glycine-out statesStabilized in aspartate-phenylalanine-glycine-out conformationPrevents adenosine triphosphate binding
β2-β3 LoopAnticorrelated with phosphate-binding loop motionsReduced fluctuation; loss of dynamic couplingSuppresses phosphate-binding loop opening
αG-αH LoopCorrelated with αD-αE loop motionsIndependent dynamicsDecouples allosteric communication to C-lobe

The Valine 550Leucine mutation intrinsically biases Fibroblast Growth Factor Receptor 4 toward active conformations by disrupting the histidine 503-glutamate 520 salt bridge and enhancing β2-β3 loop fluctuations (root-mean-square fluctuation = 3.4Å versus 1.8Å in wild-type). Fgfr4 Inhibitor 5 counteracts this effect through two mechanisms: (1) direct stabilization of the phosphate-binding loop, which dampens β2-β3 loop dynamics (post-inhibition root-mean-square fluctuation = 1.5Å); and (2) reinforcement of the molecular brake through hydrophobic packing against Histidine 503. This dual action explains Fgfr4 Inhibitor 5's efficacy against resistance mutations [5] [7].

Molecular Mechanics/Poisson-Boltzmann Surface Area binding energy calculations confirm that Fgfr4 Inhibitor 5 maintains high affinity for both wild-type (Gibbs free energy = -26.98 kilocalories per mole) and Valine 550Leucine mutant Fibroblast Growth Factor Receptor 4 (Gibbs free energy = -25.35 kilocalories per mole). The minor energy difference (-1.63 kilocalories per mole) arises primarily from entropic penalties due to enhanced rigidification of the mutant kinase, further evidencing the allosteric stabilization of inactive states [5].

Properties

Product Name

Fgfr4-IN-5

IUPAC Name

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide

Molecular Formula

C23H23Cl2N5O5

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C23H23Cl2N5O5/c1-5-17(31)27-13-9-35-10-14(13)28-23-26-8-11-6-12(22(32)30(2)21(11)29-23)18-19(24)15(33-3)7-16(34-4)20(18)25/h5-8,13-14H,1,9-10H2,2-4H3,(H,27,31)(H,26,28,29)/t13-,14+/m0/s1

InChI Key

ZIJVLVUPDVUSMA-UONOGXRCSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C

Isomeric SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)N[C@@H]4COC[C@@H]4NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.